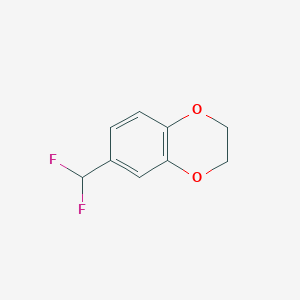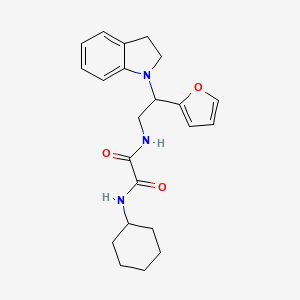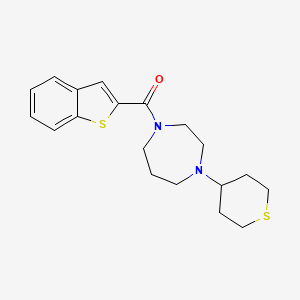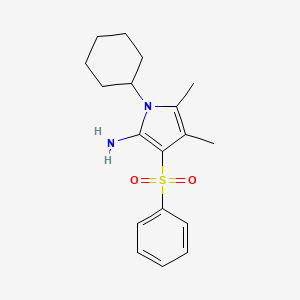
6-(ジフルオロメチル)-2,3-ジヒドロ-1,4-ベンゾジオキシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of a difluoromethyl group attached to a dihydrobenzodioxine ring
科学的研究の応用
6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to inhibit the enzyme ornithine decarboxylase (odc), which plays a crucial role in the biosynthesis of polyamines .
Mode of Action
Compounds with similar structures, such as dfmo, act as irreversible inhibitors of their target enzymes . They bind to the active site of the enzyme and prevent it from catalyzing its normal reactions.
Biochemical Pathways
Inhibitors of odc like dfmo affect the polyamine biosynthetic pathway . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Pharmacokinetics
Fluorine substitution in similar compounds has been reported to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
Compounds that inhibit odc, like dfmo, can lead to a decrease in polyamine levels, affecting cell differentiation and proliferation .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethylborates . The reaction conditions often include the use of oxidizing agents like silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8) to generate difluoromethyl radicals, which then react with the aromatic ring .
Industrial Production Methods: Industrial production of 6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine may involve large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Ag2O and K2S2O8, reducing agents, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives .
類似化合物との比較
6-(Difluoromethyl)phenanthridine: This compound shares the difluoromethyl group but has a different core structure, leading to distinct properties and applications.
Difluoromethylated quinones: These compounds also contain the difluoromethyl group and are used in various chemical and biological studies.
Uniqueness: 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific ring structure combined with the difluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications .
特性
IUPAC Name |
6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZQQPTRCHBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2470943.png)



![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2470951.png)

